molecular formula C7H14ClNO2 B6224557 2-[1-(dimethylamino)cyclopropyl]acetic acid hydrochloride CAS No. 2763777-10-0

2-[1-(dimethylamino)cyclopropyl]acetic acid hydrochloride

Cat. No.: B6224557
CAS No.: 2763777-10-0
M. Wt: 179.64 g/mol
InChI Key: SKJCNEDBIYCMFN-UHFFFAOYSA-N
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Description

It has a molecular formula of C7H14ClNO2 and a molecular weight of 179.6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(dimethylamino)cyclopropyl]acetic acid hydrochloride typically involves the reaction of cyclopropylamine with dimethylamine in the presence of acetic acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Dimethylamino)cyclopropyl]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[1-(Dimethylamino)cyclopropyl]acetic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential use as an antidepressant and for its effects on the central nervous system.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[1-(dimethylamino)cyclopropyl]acetic acid hydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of neurotransmitters in the brain, such as serotonin and norepinephrine. This modulation leads to changes in mood and behavior, making it a potential candidate for the treatment of depression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Dimethylamino)cyclopropyl]acetic acid
  • Cyclopropylamine
  • Dimethylamine

Uniqueness

2-[1-(Dimethylamino)cyclopropyl]acetic acid hydrochloride is unique due to its specific chemical structure, which allows it to interact with neurotransmitter systems in a distinct manner compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2763777-10-0

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

2-[1-(dimethylamino)cyclopropyl]acetic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-8(2)7(3-4-7)5-6(9)10;/h3-5H2,1-2H3,(H,9,10);1H

InChI Key

SKJCNEDBIYCMFN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CC1)CC(=O)O.Cl

Purity

95

Origin of Product

United States

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